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Cat. No.: B1612871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-6-(methylsulfanyl)pyrazine, also known as 2-chloro-6-(methylthio)pyrazine, is a

heterocyclic organic compound with the molecular formula C₅H₅ClN₂S. As a substituted

pyrazine, it holds potential as a building block in the synthesis of various biologically active

molecules. A thorough understanding of its physical properties is fundamental for its application

in research and development, particularly in medicinal chemistry and materials science. This

technical guide provides a summary of the available physical property data, detailed

experimental protocols for their determination, and a general workflow for the characterization

of such compounds.

Core Physical Properties
Experimental data on the physical properties of 2-Chloro-6-(methylsulfanyl)pyrazine are not

readily available in published literature. Therefore, the following table summarizes predicted

values obtained from computational models. These predictions offer valuable estimations for

handling and manipulating the compound in a laboratory setting. For context, predicted data for

closely related compounds are also provided to illustrate the expected range of properties for

similar chemical structures.
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Property

Predicted Value for
2-Chloro-6-
(methylsulfanyl)pyr
azine

Predicted Value for
2-chloro-6-
(methylsulfanyl)pyr
idine[1]

Predicted Value for
2-[(2-
Furanylmethyl)thio]
-6-methylpyrazine

Molecular Weight 160.63 g/mol 159.64 g/mol 206.27 g/mol

Melting Point Data not available Data not available Data not available

Boiling Point Data not available Data not available Data not available

Density Data not available Data not available Data not available

Water Solubility Data not available Data not available 0.28 g/L[2]

LogP (Octanol-Water

Partition Coefficient)
Data not available 2.7[1] 2.15[2]

Note: The absence of experimental data underscores the need for empirical determination of

these properties for any critical application.

Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical

properties of solid organic compounds like 2-Chloro-6-(methylsulfanyl)pyrazine.

Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is

characteristic of a pure compound, while impurities tend to depress and broaden the melting

range.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Capillary tubes (sealed at one end)

Thermometer
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Mortar and pestle

Procedure:

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar

and pestle.

Pack a small amount of the compound into a capillary tube to a height of 2-3 mm. This can

be achieved by tapping the sealed end of the tube on a hard surface.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

Record the temperature at which the first liquid appears (the beginning of melting) and the

temperature at which the last solid particle disappears (the end of melting). This range is the

melting point of the compound.

Boiling Point Determination (for Solids)
For solids that are stable at their boiling point, the boiling point can be determined using a

micro-method.

Apparatus:

Thiele tube or other heating bath

Small test tube or fusion tube

Capillary tube (sealed at one end)

Thermometer

Rubber band or wire for attachment

Procedure:
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Place a small amount of the solid in the small test tube.

Gently heat the tube to melt the solid.

Insert a capillary tube (sealed end up) into the molten liquid.

Attach the test tube to a thermometer using a rubber band or wire.

Immerse the assembly in a heating bath (e.g., Thiele tube filled with mineral oil), ensuring the

sample is level with the thermometer bulb.

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary

tube.

When a steady stream of bubbles is observed, stop heating.

The temperature at which the liquid just begins to enter the capillary tube is the boiling point

of the substance.

Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for purification (e.g.,

recrystallization) and for designing reaction conditions.

Apparatus:

Small test tubes

Graduated cylinders or pipettes

Spatula

Vortex mixer (optional)

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a test tube.
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Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

Vigorously agitate the mixture (e.g., by flicking the tube or using a vortex mixer) for 1-2

minutes.

Observe if the solid has completely dissolved.

If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does

not, it is considered insoluble.

The process can be repeated with different solvents to establish a solubility profile.

Qualitative solubility can be categorized as soluble, partially soluble, or insoluble.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Procedure for ¹H and ¹³C NMR:

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in an NMR tube.

Ensure the sample has completely dissolved; if not, sonication or gentle warming may be

applied.

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum. Standard parameters often include a 30-45° pulse angle and

a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H

NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally

used to simplify the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification.
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Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable volatile solvent

(e.g., methanol, acetonitrile).

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be

added to the solution to promote ionization.

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or

through a liquid chromatography (LC) system.

Acquire the mass spectrum in either positive or negative ion mode, depending on the nature

of the analyte.

Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the determination and characterization

of the physical properties of a new or uncharacterized chemical compound.
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General Workflow for Physical Property Determination
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Caption: A flowchart illustrating the typical workflow for determining the physical properties of a

newly synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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